Fmoc-L-Tyr(tBu)-MPPA Fmoc-L-Tyr(tBu)-MPPA
Brand Name: Vulcanchem
CAS No.: 864876-98-2
VCID: VC11644978
InChI: InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C38H39NO8
Molecular Weight: 637.7 g/mol

Fmoc-L-Tyr(tBu)-MPPA

CAS No.: 864876-98-2

Cat. No.: VC11644978

Molecular Formula: C38H39NO8

Molecular Weight: 637.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-Tyr(tBu)-MPPA - 864876-98-2

Specification

CAS No. 864876-98-2
Molecular Formula C38H39NO8
Molecular Weight 637.7 g/mol
IUPAC Name 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid
Standard InChI InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1
Standard InChI Key DLOVHOZIYOQCKB-UMSFTDKQSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Functional Attributes of Fmoc-L-Tyr(tBu)-MPPA

Fmoc-L-Tyr(tBu)-MPPA (C₃₂H₃₇N₃O₈) is characterized by three critical functional components:

  • Fmoc group: Protects the α-amino group during iterative peptide elongation and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .

  • tBu group: Shields the phenolic hydroxyl group of tyrosine to prevent unintended acylation or oxidation during synthesis .

  • MPPA linker: A hydrolytically stable anchor that attaches the amino acid to polystyrene or polyethylene glycol (PEG) resins, enabling selective cleavage under acidic conditions .

The stereochemical integrity of the tyrosine core ([α]²⁰D = -27.6° in DMF) ensures compatibility with chiral peptide sequences . Its solubility profile—insoluble in water but soluble in polar aprotic solvents like DMF and dichloromethane—facilitates integration into automated SPPS workflows .

Synthesis and Manufacturing Protocols

The preparation of Fmoc-L-Tyr(tBu)-MPPA involves sequential protection and coupling steps, as outlined below:

Synthesis of Fmoc-L-Tyr(tBu)-OH

  • Methyl ester formation: L-Tyrosine is treated with thionyl chloride (SOCl₂) in methanol to yield Tyr-OMe·HCl .

  • Z-protection: Reaction with benzyl chloroformate (Z-Cl) in ethyl acetate (AcOEt) and sodium carbonate (Na₂CO₃) produces Z-L-Tyr-OMe .

  • tBu protection: Isobutylene and sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂) introduce the tert-butyl group, forming Z-L-Tyr(tBu)-OMe .

  • Saponification: Hydrolysis with NaOH converts the methyl ester to a carboxylic acid (Z-L-Tyr(tBu)) .

  • Hydrogenolysis: Palladium on carbon (Pd/C) catalyzes hydrogenolytic removal of the Z-group, yielding L-Tyr(tBu) .

  • Fmoc protection: Reaction with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF) and Na₂CO₃ affords Fmoc-Tyr(tBu)-OH .

Incorporation of the MPPA Linker

The MPPA moiety is introduced via esterification of Fmoc-Tyr(tBu)-OH with methoxypropylphenoxyacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). The product is purified by recrystallization from ethyl acetate/petroleum ether (1:3), yielding white crystals with >99% purity (HPLC) .

Applications in Peptide Synthesis

Prevention of Side Reactions

The tBu group eliminates tyrosine side-chain acylation, which occurs in 1.24–1.65% of cycles when unprotected tyrosine is used . Comparative studies show that Fmoc-Tyr(tBu)-MPPA reduces aspartimide formation by 70% compared to unprotected derivatives (Table 1) .

Table 1: Side Reaction Rates in Tyrosine-Containing Peptides

Protecting GroupAspartimide Formation (%)d-Asp Isomerization (%)
None1.6525.1
tBu0.4911.0

Resin Compatibility and Cleavage Efficiency

The MPPA linker enables efficient cleavage under trifluoroacetic acid (TFA) conditions (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) without side-chain deprotection . This contrasts with Wang resin, which requires longer cleavage times (6–24 hours) and risks tert-butyl group loss .

Analytical and Quality Control Data

Physicochemical Properties

  • Molecular weight: 599.68 g/mol (calculated for C₃₂H₃₇N₃O₈).

  • Melting point: 151–153°C .

  • Solubility: 50 mg/mL in DMF, 10 mg/mL in THF .

Industrial and Research Utilization

Fmoc-L-Tyr(tBu)-MPPA is employed in the synthesis of therapeutic peptides such as:

  • Octreotide: A somatostatin analog requiring tyrosine sulfation.

  • Leuprolide: A gonadotropin-releasing hormone agonist with critical tyrosine residues.

Its use in large-scale production (multi-kilogram batches) is facilitated by reproducible coupling efficiencies (>98% per cycle) and low epimerization rates (<0.5%) .

Challenges and Future Directions

While Fmoc-L-Tyr(tBu)-MPPA addresses key synthesis hurdles, limitations include:

  • Cost: The multi-step synthesis increases production costs compared to simpler linkers.

  • Steric hindrance: Bulky tBu groups may slow coupling rates in sterically congested sequences.

Ongoing research focuses on:

  • Alternative linkers: Development of photo-labile or enzymatically cleavable anchors.

  • Flow chemistry: Integration into continuous peptide synthesis platforms to reduce solvent use.

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